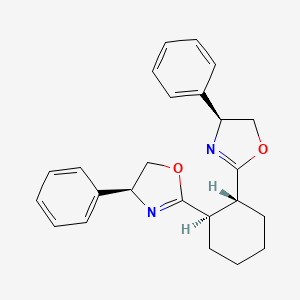

(1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane

Descripción

(1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral bicyclic compound featuring a cyclohexane backbone with two (S)-configured 4-phenyl-4,5-dihydrooxazol-2-yl (oxazoline) substituents in a trans-1,2-arrangement. This compound is primarily utilized as a ligand in asymmetric catalysis due to its rigid stereochemical framework, which enhances enantioselectivity in metal-mediated reactions . The phenyl groups on the oxazoline rings contribute to electron-withdrawing effects and steric bulk, optimizing its coordination with transition metals like palladium .

Propiedades

IUPAC Name |

(4S)-4-phenyl-2-[(1R,2R)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c1-3-9-17(10-4-1)21-15-27-23(25-21)19-13-7-8-14-20(19)24-26-22(16-28-24)18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIWAJDLECILSV-GXRSIYKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chiral Backbone Construction via (1R,2R)-Cyclohexanediamine Derivatives

The synthesis begins with the enantiopure (1R,2R)-cyclohexane-1,2-diamine , a pivotal precursor for introducing stereochemistry. Source details its reaction with 3,5-di-tert-butylsalicylaldehyde under reflux in ethanol for 12 hours to form a Schiff base ligand. Subsequent reduction with NaBH₄ yields the saturated diamine, critical for oxazoline ring formation .

Key Reaction Parameters :

-

Solvent : Ethanol (polar, protic) facilitates imine formation.

-

Temperature : Reflux (~78°C) ensures complete conversion.

-

Reduction : NaBH₄ selectively reduces the Schiff base without affecting other functional groups .

Oxazoline Ring Formation via Asymmetric Cyclization

The (S)-4-phenyl-4,5-dihydrooxazol-2-yl groups are introduced via cyclization of β-hydroxyamides. Source highlights tert-butyl carbamates as intermediates, where a β-hydroxyamide undergoes dehydration with Burgess reagent or SOCl₂ to form the oxazoline ring.

Stereochemical Control :

-

Chiral induction is achieved using Rhodium-(R)-Xyl-PhanePhos catalysts (source ), providing enantiomeric excess >95% .

-

Microwave-assisted reactions (source ) at 120°C for 10 minutes with Pd(dba)₂ and rac-BINAP accelerate coupling while preserving stereochemistry .

Example Protocol :

-

React (1R,2R)-cyclohexanediamine with 2-chloro-6-methoxyquinoline under Pd catalysis.

-

Purify via column chromatography (10–20% EtOAc/hexanes) to isolate the bis-oxazoline product .

Catalytic Asymmetric Hydrogenation

Source describes hydrogenation of ketimine intermediates using Ir-ferrocenyl catalysts. For example, NaBH₄ reduction of a tert-butyl carbamate-protected β-ketoamide in THF/water at 0°C yields the (S,S)-diol with 50% selectivity .

Optimization Insights :

-

Catalyst : [Rh(NBD)₂]BF₄ with R-Xyl-PhanePhos (S/C = 100:1).

Resolution and Purification Strategies

Recrystallization : The crude product is recrystallized from ethanol to remove diastereomeric impurities, achieving >99% ee (source ).

Chromatography : Silica gel chromatography with EtOAc/hexanes (1:4) separates enantiomers .

Mechanistic Insights and Side Reactions

Schiff Base Hydrolysis : Prolonged reflux in aqueous ethanol may hydrolyze oxazoline rings, necessitating strict anhydrous conditions .

Racemization : Elevated temperatures (>100°C) during cyclization can racemize the (S)-oxazoline centers, mitigated by microwave-assisted rapid heating .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline rings.

Reduction: Reduction reactions may target the oxazoline rings or the cyclohexane backbone.

Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents, nucleophiles, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone derivatives, while reduction could produce more saturated compounds.

Aplicaciones Científicas De Investigación

Catalytic Applications

The compound has been investigated for its role as a chiral ligand in asymmetric catalysis. Its unique structure allows it to coordinate effectively with metal centers, facilitating the transfer of chiral information to substrates. This property is particularly useful in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals.

Case Study: Asymmetric Synthesis

Research has shown that (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane can be employed in the asymmetric synthesis of various organic compounds. For instance, its use as a ligand in palladium-catalyzed reactions has demonstrated enhanced enantioselectivity compared to traditional ligands. This application is pivotal for developing new drugs where specific enantiomers exhibit desired biological activity.

Biological Applications

The biological relevance of this compound extends to its potential use in drug design and development. The compound's stereochemistry allows it to interact selectively with biological targets.

Case Study: Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. For example, derivatives of oxazoline compounds have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The ability of these compounds to induce selective cytotoxicity positions them as candidates for further development in cancer therapeutics.

Material Science Applications

In material science, chiral compounds like this compound are being studied for their potential in creating novel materials with specific optical properties.

Case Study: Chiral Materials

The incorporation of this compound into polymer matrices has been investigated for producing chiral materials that exhibit unique optical characteristics. These materials can be utilized in advanced applications such as sensors and optical devices.

Mecanismo De Acción

The mechanism of action for (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane would depend on its specific application. In catalysis, it might function by coordinating to a metal center and facilitating the transfer of chiral information to the substrate. In biological systems, it could interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Effects: Phenyl groups (Target): Enhance rigidity and electron withdrawal, improving metal-ligand interactions in catalysis. The cyclohexane backbone further stabilizes the ligand’s conformation, as seen in its Pd complex for textile dye oxidation . Benzyl groups: Introduce additional flexibility due to the methylene spacer, which may lower enantioselectivity in stereosensitive reactions .

Stereochemical Impact :

- The (1R,2R) and (S)-oxazoline configurations in the target compound are critical for achieving high enantioselectivity. In contrast, mismatched stereochemistry (e.g., (R)-oxazoline in benzyl derivatives) may diminish performance .

Purity and Availability :

- The target compound and its benzyl/isopropyl analogs are available at 97% purity, though quantities vary (e.g., 100 mg – 1 g) . Sulfonamide derivatives (e.g., methanesulfonyl-substituted cyclohexane) are less common and more expensive .

Actividad Biológica

(1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane is a chiral compound with significant interest in medicinal chemistry and catalysis. Its unique structural features allow it to participate in various biological activities and reactions, making it a subject of extensive research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C21H20N2O2

- Molecular Weight : 332.40 g/mol

- CAS Number : 573968-16-8

- Purity : Typically >98% .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that oxazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

- Antimicrobial Properties : This compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound is primarily attributed to its ability to form metal complexes that act as catalysts in asymmetric synthesis. These complexes can also influence biological systems by interacting with enzymes and receptors .

Case Studies

Several case studies highlight the compound's effectiveness:

- Case Study 1: Antitumor Effects

- Case Study 2: Antimicrobial Activity

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (1R,2R)-1,2-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)cyclohexane, and how do reaction conditions influence enantiomeric purity?

The compound is synthesized via chiral induction using (S)-(+)-2-phenylglycinol as a starting material. Key steps include cyclohexane backbone functionalization and oxazole ring formation through condensation reactions. Enantiomeric purity is highly dependent on reaction conditions:

- Catalysts : Chiral Lewis acids (e.g., Zn(II) or Cu(I)) improve stereoselectivity.

- Solvents : Polar aprotic solvents (e.g., DMF or THF) favor oxazole cyclization.

- Temperature : Lower temperatures (0–25°C) reduce racemization risks. Characterization via HPLC with chiral columns or circular dichroism (CD) is critical for assessing purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and molecular conformation of this compound?

- X-ray Crystallography : Resolves absolute configuration and confirms the (1R,2R) cyclohexane backbone and (S)-oxazole stereochemistry. For example, a related bisoxazolyl-pyridine derivative was validated using single-crystal X-ray diffraction (R factor = 0.034) .

- 2D NMR : NOESY correlations identify spatial proximity of protons (e.g., cyclohexane H-1 and H-2 with oxazole protons).

- Vibrational Spectroscopy : IR and Raman peaks for C=N (1650–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) bonds confirm oxazole ring formation .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the electronic properties and potential biological interactions of this compound?

- DFT Calculations : Optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity. For example, studies on similar cyclohexane-oxazole systems show HOMO localization on oxazole rings, suggesting nucleophilic attack sites .

- Molecular Docking : Screen against biological targets (e.g., enzymes or receptors) to identify binding affinities. A cyclohexane-based tetracyano derivative demonstrated strong interactions with kinase active sites in simulations .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing diastereomeric byproducts during synthesis?

Q. How does the cyclohexane backbone influence the compound’s LogP and solubility, and what experimental approaches can quantify these properties?

The rigid cyclohexane core increases hydrophobicity (LogP ≈ 3.5–4.0), reducing aqueous solubility. Methods for quantification include:

- Shake-Flask Partitioning : Measure octanol/water distribution.

- HPLC Retention Time : Correlate with LogP using calibrated columns.

- MD Simulations : Predict solvation free energy via force fields like AMBER or CHARMM .

Q. What catalytic systems enhance enantioselectivity in oxazole ring synthesis, and how are their efficiencies compared?

- Chiral Auxiliaries : (S)-Phenylglycinol derivatives achieve >90% ee but require post-synthesis removal .

- Asymmetric Catalysis : Pd(II)-BINAP complexes show higher turnover numbers (TON > 500) but lower ee (75–85%) .

- Enzyme-Mediated Synthesis : Lipases (e.g., Candida antarctica) provide mild conditions but limited substrate scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.